Cas no 1807205-17-9 (Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)

Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate
-
- インチ: 1S/C12H12ClNO3/c1-2-17-12(16)5-9-10(6-14)8(7-15)3-4-11(9)13/h3-4,15H,2,5,7H2,1H3
- InChIKey: VRUVNIIFGGRHFF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CO)C(C#N)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.3
Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020474-1g |
Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate |
1807205-17-9 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetateに関する追加情報
Recent Advances in the Study of Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate (CAS: 1807205-17-9)
Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate (CAS: 1807205-17-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound's unique structural features, including the presence of a chloro, cyano, and hydroxymethyl group, make it a versatile building block for the synthesis of more complex molecules. Recent publications have highlighted its role in the preparation of heterocyclic compounds, which are often associated with diverse pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate in the synthesis of potential kinase inhibitors, showing promising results in preclinical models of cancer.
In addition to its synthetic utility, researchers have also investigated the biological activities of derivatives derived from this compound. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs exhibited moderate inhibitory effects against specific enzymes involved in inflammatory pathways. These findings suggest potential applications in the development of anti-inflammatory drugs, although further optimization and in vivo studies are required to validate these effects.
The compound's stability and reactivity under various conditions have also been a subject of investigation. A 2022 paper in Organic Process Research & Development detailed an optimized synthetic route for Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate, emphasizing improvements in yield and purity. This work is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.
Despite these advancements, challenges remain in fully exploiting the potential of Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate. For example, the compound's solubility and bioavailability profiles may limit its direct therapeutic application, necessitating further structural modifications. Ongoing research is exploring these aspects, with some studies focusing on prodrug strategies or formulation technologies to enhance delivery.
In conclusion, Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate (CAS: 1807205-17-9) represents a valuable scaffold in medicinal chemistry, with demonstrated utility in both synthetic and biological contexts. The latest research underscores its potential as a building block for drug discovery, while also highlighting areas where further investigation is needed. As the field progresses, this compound is likely to remain a focal point for researchers aiming to develop new therapeutic agents with improved efficacy and safety profiles.
1807205-17-9 (Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate) 関連製品
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 2402831-21-2(7,8-Dimethylquinoline-5-carboxylic acid)
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 17082-62-1((2-oxocyclobutyl) acetate)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
- 664983-57-7(2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide)




